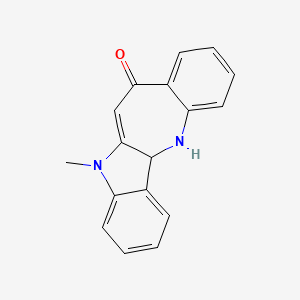
Cryptoheptine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cryptoheptine is a natural product found in Cryptolepis sanguinolenta with data available.
Aplicaciones Científicas De Investigación
Antimalarial Activity
Cryptoheptine has demonstrated significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Research indicates that this compound can inhibit the growth of both chloroquine-sensitive and resistant strains of the parasite.
- Mechanism of Action : The compound has been shown to interact with key enzymes involved in the parasite's metabolism. In particular, it effectively inhibits dihydrofolate reductase (DHFR) and dihydroorotate dehydrogenase (DHODH) in P. falciparum, which are crucial for nucleotide synthesis and cell division .
- In Vitro Studies : In vitro assays reveal that this compound exhibits IC50 values ranging from 0.2 to 0.6 µM, indicating potent activity against various strains of P. falciparum .
Anticancer Potential
The anticancer properties of this compound are primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, an enzyme critical for DNA replication and transcription.
- Research Findings : Studies have shown that modifications to the this compound structure enhance its cytotoxicity against cancer cells. Novel analogs have been synthesized that demonstrate improved binding affinity to DNA, leading to greater anticancer efficacy .
- In Vitro Efficacy : In laboratory settings, this compound and its derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, making them potential candidates for further drug development .
Other Pharmacological Effects
Beyond its antimalarial and anticancer applications, this compound exhibits a range of additional pharmacological effects:
- Anti-inflammatory Properties : It has been noted for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
- Antidiabetic Activity : Preliminary studies suggest that this compound may also possess antidiabetic properties, although more research is needed to fully understand this aspect .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Study 1: Antimalarial Efficacy
In a study evaluating the antiplasmodial activity of various alkaloids from C. sanguinolenta, this compound was found to significantly inhibit the growth of P. falciparum strains with varying resistance profiles. The research highlighted its potential as a lead compound for developing new antimalarial therapies .
Case Study 2: Anticancer Research
A project focused on synthesizing novel analogs of this compound aimed at enhancing its anticancer properties demonstrated that certain modifications led to increased cytotoxicity against breast cancer cell lines. These findings suggest that structural optimization can yield more effective anticancer agents derived from this compound .
Propiedades
Fórmula molecular |
C17H14N2O |
|---|---|
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
10-methyl-5,5a-dihydroindolo[3,2-b][1]benzazepin-12-one |
InChI |
InChI=1S/C17H14N2O/c1-19-14-9-5-3-7-12(14)17-15(19)10-16(20)11-6-2-4-8-13(11)18-17/h2-10,17-18H,1H3 |
Clave InChI |
IKTLJFPIZBHNFZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3C1=CC(=O)C4=CC=CC=C4N3 |
Sinónimos |
cryptoheptine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















